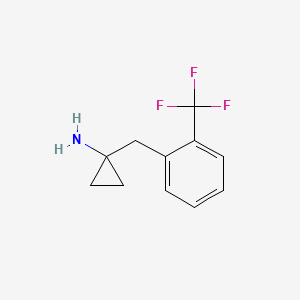![molecular formula C12H7ClN2O B8012315 4-Chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8012315.png)
4-Chloro-6-phenylfuro[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-6-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-phenylfuro[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-phenylfuro[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry and Enzyme Inhibition :
- 4-Phenylamino-6-phenyl-pyrimidine, which shares a core structure with 4-Chloro-6-phenylfuro[2,3-d]pyrimidine, is noted as a common core structure in several important enzyme inhibitors. A study by Németh et al. (2010) presented synthetic procedures for this compound, emphasizing its relevance in the development of enzyme inhibitors (Németh et al., 2010).
Applications in Non-linear Optics (NLO) :
- Research by Hussain et al. (2020) on phenyl pyrimidine derivatives, which are chemically related to 4-Chloro-6-phenylfuro[2,3-d]pyrimidine, revealed their promising applications in the field of non-linear optics due to their considerable NLO character. This suggests potential use in optoelectronic high-tech applications (Hussain et al., 2020).
Use in Organic Synthesis and Drug Design :
- Studies by Prieur et al. (2015) and Campaigne et al. (1970) explored the synthesis and applications of pyrrolopyrimidine derivatives, including compounds related to 4-Chloro-6-phenylfuro[2,3-d]pyrimidine. These compounds are of interest for their potential biological activities, suggesting a role in the design of novel drugs and organic synthesis techniques (Prieur et al., 2015), (Campaigne et al., 1970).
Propiedades
IUPAC Name |
4-chloro-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPUSSWCLJQHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenylfuro[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

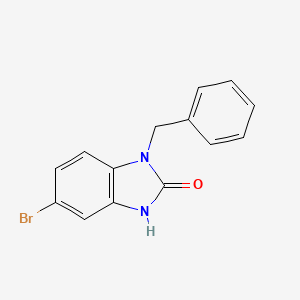

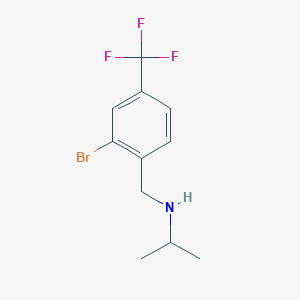
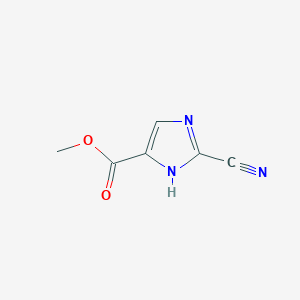
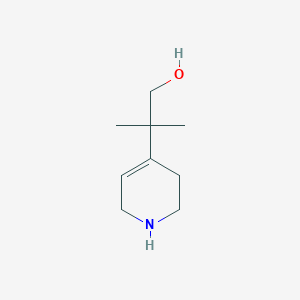
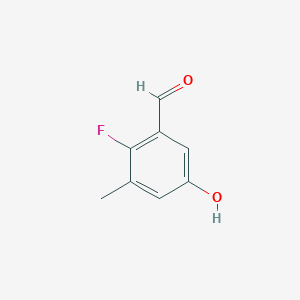
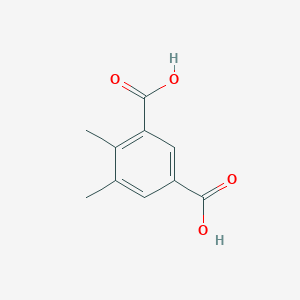
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/structure/B8012287.png)
![3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8012291.png)
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one](/img/structure/B8012302.png)

